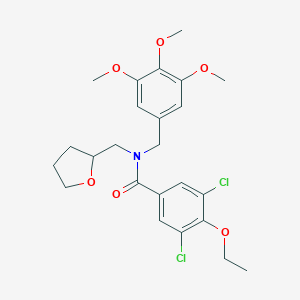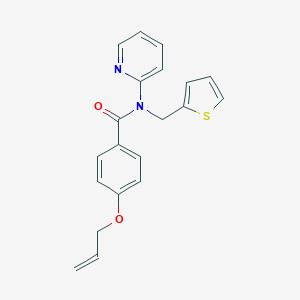
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as EBS, is a sulfonamide derivative that has gained significant attention in recent years due to its potential applications in scientific research. EBS has been found to possess various biological activities, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood. However, it has been suggested that N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may exert its biological effects by inhibiting the activity of carbonic anhydrase. This enzyme plays a role in the regulation of pH in various tissues and organs, and inhibition of its activity can lead to various physiological effects.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of carbonic anhydrase. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to possess various biological activities. However, there are also some limitations to its use. For example, the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood, and its effects on different cell types and tissues may vary.
Future Directions
There are several future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the development of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its effects on different cell types and tissues. Additionally, further research is needed to determine the optimal dosage and administration of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide for use in laboratory experiments.
Synthesis Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been described in several research articles. In one study, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide was synthesized by the reaction of 2-aminothiophenol with 2-chloroethanol to yield 2-(2-hydroxyethoxy)benzenethiol. This compound was then reacted with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of triethylamine to yield N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to possess various biological activities, making it a promising candidate for use in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes.
properties
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
|---|---|
Molecular Formula |
C17H16N2O5S2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C17H16N2O5S2/c1-2-22-11-3-5-13-16(9-11)25-17(18-13)19-26(20,21)12-4-6-14-15(10-12)24-8-7-23-14/h3-6,9-10H,2,7-8H2,1H3,(H,18,19) |
InChI Key |
UQNBQCOCSDLZEN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)
![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)




![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)
![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)